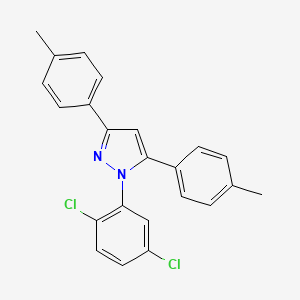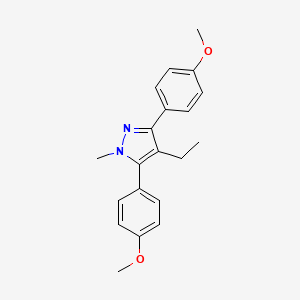![molecular formula C16H15N5O3S B10916336 4-hydroxy-5-{(1E)-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10916336.png)
4-hydroxy-5-{(1E)-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a hydroxy group, a triazole ring, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a thiourea derivative and a carbonyl compound.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1-(4-Methylbenzyl)-3-Chloro-4-[(4-Chlorophenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One
- 4-Hydroxy-5-Methyl-3(2H)-Furanone
Uniqueness
4-HYDROXY-5-{[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]ETHANIMIDOYL}-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of a hydroxy group, a triazole ring, and a thiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-C-methyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]carbonimidoyl]-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H15N5O3S/c1-9-3-5-11(6-4-9)7-21-8-17-15(20-21)18-10(2)12-13(22)19-16(24)25-14(12)23/h3-6,8,23H,7H2,1-2H3,(H,19,22,24)/b18-10+ |
InChI Key |
ILHJWTGZVDTOMS-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)/N=C(\C)/C3=C(SC(=O)NC3=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)N=C(C)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10916268.png)
![4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916272.png)

![5-({4-[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10916284.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10916300.png)
![7-phenyl-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916306.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10916307.png)

![6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916320.png)
![4-chloro-1-[(3,4-dichlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10916327.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B10916329.png)
![methyl 1-({4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B10916335.png)
![1-(3-chlorobenzyl)-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916342.png)
